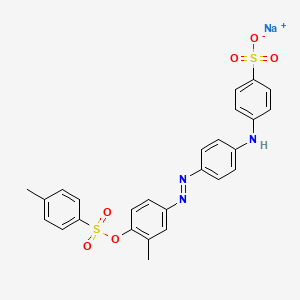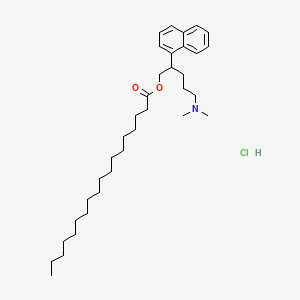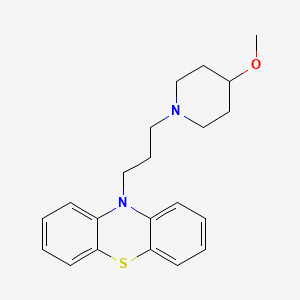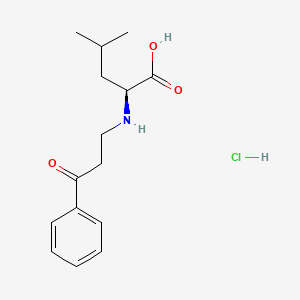
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride is a chemical compound with a molecular formula of C15H22ClNO3 It is a derivative of L-leucine, an essential amino acid, and features a phenylpropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride typically involves the reaction of L-leucine with 3-oxo-3-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted phenylpropyl derivatives, and various oxo compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
N-(3-Oxo-3-phenylpropyl)glycine: Similar in structure but with glycine instead of leucine.
N-(3-Oxo-3-phenylpropyl)-L-phenylalanine: Features phenylalanine instead of leucine.
Ethyl 3-oxo-3-phenylpropanoate: An ester derivative with similar functional groups.
Uniqueness
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride is unique due to its specific combination of the leucine backbone with the phenylpropyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
92514-98-2 |
|---|---|
分子式 |
C15H22ClNO3 |
分子量 |
299.79 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[(3-oxo-3-phenylpropyl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-11(2)10-13(15(18)19)16-9-8-14(17)12-6-4-3-5-7-12;/h3-7,11,13,16H,8-10H2,1-2H3,(H,18,19);1H/t13-;/m0./s1 |
InChIキー |
DEZSFAAYOGVWCD-ZOWNYOTGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1.Cl |
正規SMILES |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


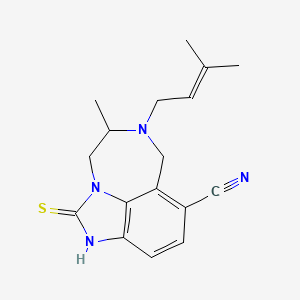


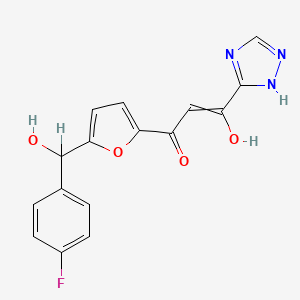

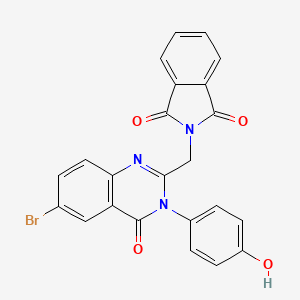


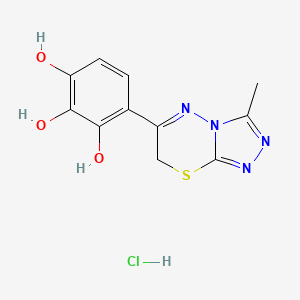
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)
